3-(1,3-Dioxolan-2-yl)benzenesulfonamide
Description
3-(1,3-Dioxolan-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 1,3-dioxolane substituent at the third position of the aromatic ring. This compound belongs to the sulfonamide class, known for diverse biological activities, including antimicrobial, diuretic, and anticancer properties.
Properties
Molecular Formula |
C9H11NO4S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H11NO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2,(H2,10,11,12) |
InChI Key |
FBUVNPCBKQPPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxolan-2-yl)benzene-1-sulfonamide typically involves the reaction of a benzene sulfonamide derivative with a 1,3-dioxolane precursor. One common method includes the use of a sulfonyl chloride intermediate, which reacts with 1,3-dioxolane in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-(1,3-dioxolan-2-yl)benzene-1-sulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Halogenated benzene derivatives
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxolan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the dioxolane ring may enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Table 1: Comparison of Cytotoxicity Assays for Sulfonamide Derivatives
| Assay | Sensitivity (Detection Limit) | Suitability for High-Throughput | Signal-to-Noise Ratio |
|---|---|---|---|
| SRB | High | Yes | 1.5 |
| MTT | Moderate | Limited | 0.8 |
| Lowry | Low | No | N/A |
| Bradford | Moderate | No | N/A |
The SRB assay’s stability and compatibility with automated systems enable robust comparisons of this compound with analogs. For instance, IC₅₀ values derived via SRB allow direct benchmarking against dioxolane-free sulfonamides or positional isomers, though specific data for this compound remain scarce in open literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
